molecular formula C9H4Cl2O2 B2593884 (3,5-Dichloro-phenyl)-propynoic acid CAS No. 1343152-27-1

(3,5-Dichloro-phenyl)-propynoic acid

Cat. No. B2593884
CAS RN: 1343152-27-1
M. Wt: 215.03
InChI Key: PRBZLPHEMWDINW-UHFFFAOYSA-N
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Description

“(3,5-Dichloro-phenyl)-propynoic acid” is a chemical compound with the molecular formula C9H8Cl2O2 . It is related to 3,5-Dichlorophenylboronic acid, which has a molecular formula of C6H5BCl2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-Dichloro-phenyl)-propynoic acid” include a melting point of 56-60 °C, a predicted boiling point of 336.6±27.0 °C, and a predicted density of 1.392±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis and Reactivity : A study by Baracchi et al. (1986) discussed the preparation of 18O-bilabelled carboxylic acids, including the synthesis of 3-phenyl-2-propynoic (phenylpropiolic) and 3-[2H5]-Phenyl-2-propynoic 18O-bilabelled acids (Baracchi et al., 1986).

  • Biological Activity : Research by Shaala et al. (2020) isolated new chlorinated derivatives of 3-phenylpropanoic acid from the marine actinomycete Streptomyces coelicolor LY001, showing significant antimicrobial activity against various pathogens (Shaala et al., 2020).

  • Material Science Applications : The work by Yan (1999) focused on the synthesis and characterization of 3 [hydroxy (phenyl) phosphinic] methyl propionate used in polyester as a flame retardant, which is related to the broader family of phenylpropanoic acids (Yan, 1999).

  • Corrosion Inhibition : Growcock and Lopp (1988) investigated the use of 3-phenyl-2-propyn-1-ol, a compound closely related to (3,5-Dichloro-phenyl)-propynoic acid, as an effective corrosion inhibitor for oilfield steel in hydrochloric acid (Growcock & Lopp, 1988).

Safety and Hazards

“(3,5-Dichloro-phenyl)-propynoic acid” is slightly soluble in water . It is classified as harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

3-(3,5-dichlorophenyl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBZLPHEMWDINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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